

Technical Guide to the Spectroscopic Identification of Ganoderic Acid C6

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Compound of Interest

Compound Name: Ganoderic Acid C6

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Introduction

Ganoderic Acid C6 is a highly oxygenated lanostane-type triterpenoid isolated from fungi of the *Ganoderma* genus, most notably *Ganoderma lucidum* and *Ganoderma tsugae*. As a member of the pharmacologically significant family of ganoderic acids, it has attracted interest for its potential therapeutic properties, including antitumor and anti-atherosclerotic activities. Accurate identification and characterization of **Ganoderic Acid C6** are paramount for quality control of herbal preparations, pharmacological studies, and new drug development. This guide provides a comprehensive overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data used for its structural elucidation, along with detailed experimental protocols and relevant biological pathways.

Spectroscopic Data for Ganoderic Acid C6

The definitive identification of **Ganoderic Acid C6** relies on the combined interpretation of Mass Spectrometry and NMR spectroscopy data.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of **Ganoderic Acid C6**. High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular formula.

Table 1: Key Mass Spectrometry Data for **Ganoderic Acid C6**

Parameter	Value	Source(s)
Molecular Formula	C ₃₀ H ₄₂ O ₈	[1][2]
Molecular Weight	530.66 g/mol	[2]
Exact Mass	530.2880 Da	[2]
Ionization Mode	ESI ⁻ (Negative Electrospray Ionization)	[2]
Pseudomolecular Ion	[M-H] ⁻ at m/z 529.28	[2]
Key Fragment Ions	[M-H-H ₂ O] ⁻ at m/z 513.28[M-H-H ₂ O-CO ₂] ⁻ at m/z 469.33	[1]

Note: Observed m/z values can vary slightly depending on the instrument and calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for elucidating the precise three-dimensional structure of **Ganoderic Acid C6**. While a complete, published ¹³C-NMR dataset was not available in the surveyed literature, characteristic ¹H-NMR signals provide key fingerprints for identification.

Table 2: Partial ¹H-NMR Spectroscopic Data for **Ganoderic Acid C6** (400 MHz, CDCl₃)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-18	0.64	s	-
H-29	0.90	s	-
H-28	1.03	s	-
H-21	1.12	d	6.0
H-27	1.16	d	7.2
H-19	1.37	s	-
H-30	1.69	s	-

Source: Data from Chen et al., Journal of Food and Drug Analysis, 2001.[3]

Experimental Protocols

The following sections outline the methodologies for the isolation and spectroscopic analysis of **Ganoderic Acid C6**.

Isolation of Ganoderic Acid C6 from Ganoderma Fruiting Bodies

The isolation of **Ganoderic Acid C6** is a multi-step process involving extraction, fractionation, and purification.

- **Preparation of Raw Material:** Dried fruiting bodies of *Ganoderma lucidum* or a related species are ground into a fine powder (40-60 mesh) to maximize the surface area for extraction.
- **Solvent Extraction:** The powdered material is typically extracted using a Soxhlet apparatus or maceration with 95% ethanol. The process is repeated multiple times to ensure exhaustive extraction of triterpenoids.
- **Concentration:** The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

- **Fractionation:** The crude extract is suspended in water and partitioned with a nonpolar solvent like chloroform or ethyl acetate to separate the triterpenoid-rich fraction from more polar compounds.
- **Chromatographic Purification:** The triterpenoid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- **Final Purification (HPLC):** Fractions containing **Ganoderic Acid C6** are pooled and purified to homogeneity using semi-preparative or preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

LC-MS Protocol for Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the standard method for detecting and quantifying **Ganoderic Acid C6** in complex mixtures.

- **Chromatography System:** Ultra-High Performance Liquid Chromatography (UHPLC) system.
- **Column:** ACQUITY UPLC BEH C18 column (or equivalent).
- **Mobile Phase:** Gradient elution using:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile.
- **Flow Rate:** 0.3 mL/min.
- **Mass Spectrometry System:** Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
- **Ionization Source:** Electrospray Ionization (ESI), operated in negative ion mode.
- **Detection:** Analysis is often performed in Multiple Reaction Monitoring (MRM) mode for quantification, targeting the transition from the precursor ion (m/z 529.3) to specific product ions.

NMR Spectroscopy Protocol

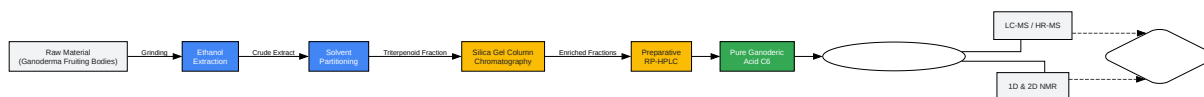
NMR analysis provides the definitive structural confirmation of the purified compound.

- Sample Preparation: 5-10 mg of purified **Ganoderic Acid C6** is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Instrument: A high-field NMR spectrometer (400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Experiments:
 - 1D NMR: Standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra are acquired.
 - 2D NMR: To achieve unambiguous assignment, a suite of 2D experiments is necessary, including:
 - COSY (Correlation Spectroscopy) to establish ^1H - ^1H spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is key to assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons and confirm stereochemistry.

Visualization of Workflows and Pathways

Workflow for Identification of Ganoderic Acid C6

The logical flow from raw fungal material to a structurally confirmed pure compound is a critical process for natural product researchers.

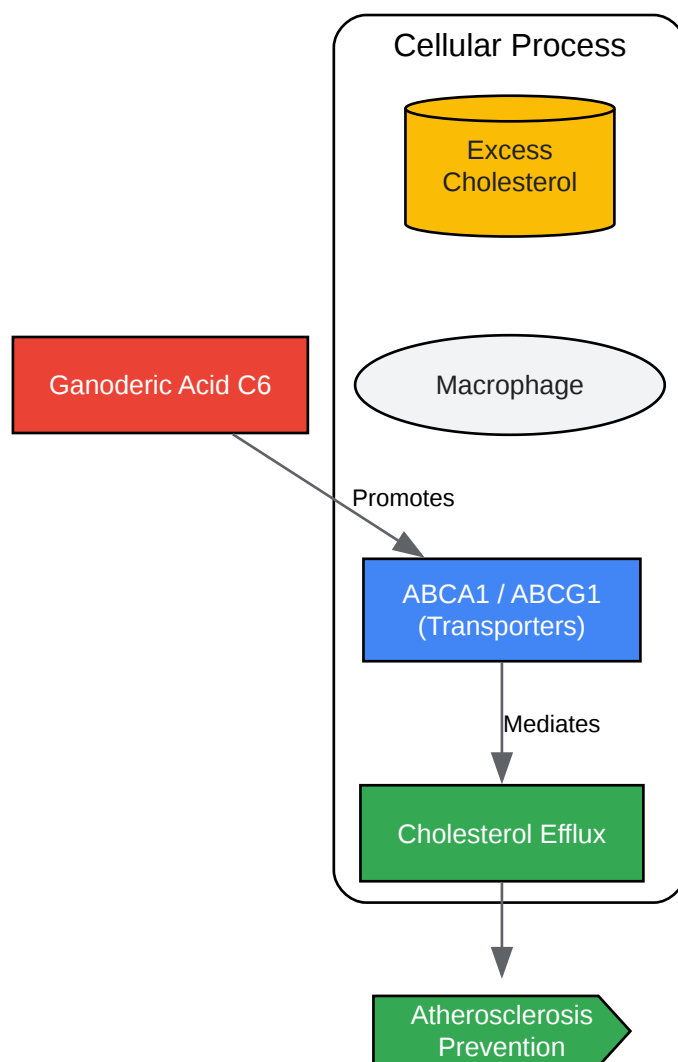


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Caption: Isolation and identification workflow for **Ganoderic Acid C6**.

Signaling Pathway Associated with Ganoderic Acid C6

Ganoderic Acid C6 has been shown to contribute to anti-atherosclerotic effects by promoting cholesterol efflux from macrophages, a key process in preventing the buildup of arterial plaque.



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Caption: Anti-atherosclerotic action of **Ganoderic Acid C6**.

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